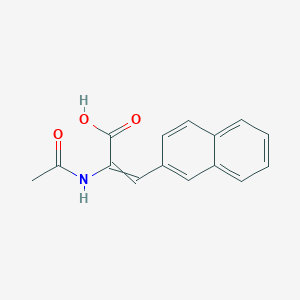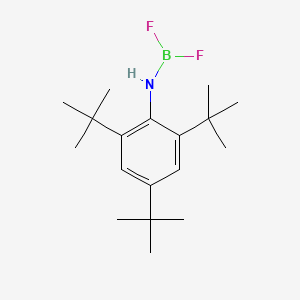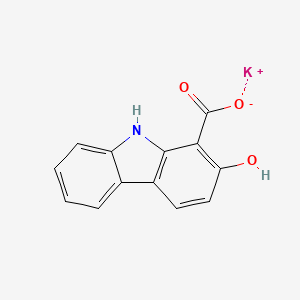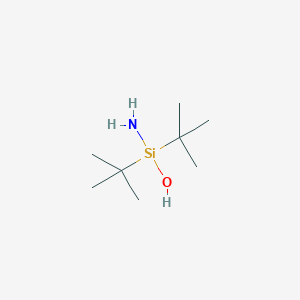
Amino(di-tert-butyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(di-tert-butyl)silanol is a silicon-based compound characterized by the presence of an amino group and two tert-butyl groups attached to a silanol functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amino(di-tert-butyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of silyl halides, such as chlorosilanes, in the presence of water. The reaction proceeds as follows: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the tert-butyl groups are introduced through the use of tert-butylchlorosilane as the starting material .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of silyl halides under controlled conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Amino(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of disiloxanes.
Reduction: Formation of silyl ethers.
Substitution: Formation of substituted silanols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of amino(di-tert-butyl)silanol involves its ability to act as a bifunctional group. In peptide synthesis, it serves as both a protecting group and a directing group, facilitating site-selective modifications. The compound’s silanol group can form hydrogen bonds, enhancing its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Trimethylsilanol: Similar in structure but with three methyl groups instead of tert-butyl groups.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Silanetriols: Compounds with three hydroxyl groups attached to silicon.
Uniqueness: Amino(di-tert-butyl)silanol is unique due to the presence of both amino and tert-butyl groups, which confer distinct reactivity and stability. Its bifunctional nature makes it particularly valuable in peptide synthesis and other applications where selective modification is required .
Propriétés
Numéro CAS |
93502-91-1 |
|---|---|
Formule moléculaire |
C8H21NOSi |
Poids moléculaire |
175.34 g/mol |
Nom IUPAC |
2-(amino-tert-butyl-hydroxysilyl)-2-methylpropane |
InChI |
InChI=1S/C8H21NOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,9H2,1-6H3 |
Clé InChI |
GSWDVUUNDDFTEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
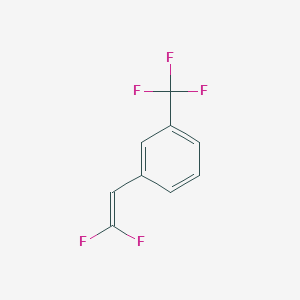


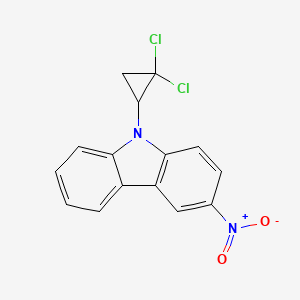

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)

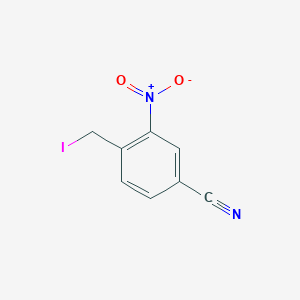
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
